Product packaging for Furo[3,4-f][1,3]benzothiazole(Cat. No.:CAS No. 267-41-4)

Furo[3,4-f][1,3]benzothiazole

Cat. No.: B13954603
CAS No.: 267-41-4
M. Wt: 175.21 g/mol
InChI Key: WQDKIURWHOZZFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Furo[3,4-f][1,3]benzothiazole is a sophisticated heterocyclic scaffold with the molecular formula C9H5NOS and a molecular weight of 175.21 g/mol . This compound features a unique fused-ring system, integrating benzothiazole and furan heterocycles into a single, planar architecture that is of significant interest in medicinal chemistry. The benzothiazole core is a recognized privileged structure in drug discovery, known for its diverse pharmacological potential and its presence in compounds that exhibit potent antitumor properties . Researchers value this scaffold for its potential as a versatile nicotinamide-mimicking chemotype, which can be leveraged to develop inhibitors of key enzyme families such as the ADP-ribosyltransferases (PARPs) . Furthermore, hybrid molecules containing the benzothiazole nucleus are actively investigated as targeted protein kinase inhibitors, showing promise in inhibiting critical pathways involved in cancer proliferation, such as VEGFR-2 and BRAF . This compound is provided as a high-purity building block to support advanced research and development in these areas. It is intended for use in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and the synthesis of more complex bioactive molecules. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NOS B13954603 Furo[3,4-f][1,3]benzothiazole CAS No. 267-41-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

267-41-4

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

furo[3,4-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS/c1-6-3-11-4-7(6)2-9-8(1)10-5-12-9/h1-5H

InChI Key

WQDKIURWHOZZFT-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC3=COC=C31)SC=N2

Origin of Product

United States

Synthetic Methodologies for Furo 3,4 F 1 2 Benzothiazole and Analogous Structures

Retrosynthetic Analysis and Strategic Disconnections for Furo[3,4-f]nih.govresearchgate.netbenzothiazole

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For furo[3,4-f] nih.govresearchgate.netbenzothiazole (B30560), two primary disconnection strategies emerge. researchgate.net The first approach involves the formation of the furan (B31954) ring onto a pre-existing benzothiazole core (Route 1). researchgate.net This strategy relies on the functionalization of a suitable benzothiazole derivative. The second, and often more favorable, pathway involves the construction of the benzothiazole ring onto a benzofuran (B130515) scaffold that already possesses an amino group on the benzene (B151609) ring (Route 2). researchgate.net This route often involves the cyclization of the benzofuran with a thiocyanate (B1210189) source. researchgate.net The choice between these routes can be influenced by the availability of starting materials and the desired substitution pattern on the final molecule. researchgate.net

Classical and Modern Approaches to Furo-Fused Benzothiazole Systems

The synthesis of furo-fused benzothiazole systems has evolved from classical multi-step procedures to more efficient and sustainable modern methods.

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) have gained significant traction in organic synthesis due to their high efficiency, atom economy, and the ability to generate complex molecules from simple starting materials in a single step. tandfonline.comresearchgate.net These reactions are particularly advantageous for creating diverse libraries of compounds for drug discovery. rsc.org

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for the synthesis of various heterocyclic compounds. researchgate.net A notable example is the one-pot, three-component reaction of isocyanides, aromatic aldehydes, and 2-hydroxy-4H-pyrimido[2,1-b] nih.govresearchgate.netbenzothiazol-4-one to construct furo[2′,3′:4,5]pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole derivatives. researchgate.netacs.orgdntb.gov.ua This protocol is characterized by its use of readily available starting materials, short reaction times, and high yields without the need for toxic solvents or catalysts. researchgate.net The mechanism of the Ugi four-component reaction (Ugi 4CR) typically begins with the formation of an imine from an amine and a ketone, with the subsequent addition of an isocyanide being the rate-determining step. researchgate.net

Another MCR strategy involves the reaction of 2-aminobenzothiazole, aromatic aldehydes, and 1,3-dicarbonyl compounds, often catalyzed by an acid, to produce pyrimido[2,1-b]benzothiazoles. nih.govresearchgate.net These Biginelli-like reactions are extensively studied for their applications in synthesizing medicinally important compounds. tandfonline.com

Table 1: Examples of One-Pot Multicomponent Reactions for Furo-Fused Benzothiazole Analogs

Reactant 1Reactant 2Reactant 3ProductCatalyst/ConditionsReference(s)
IsocyanideAromatic Aldehyde2-hydroxy-4H-pyrimido[2,1-b] nih.govresearchgate.netbenzothiazol-4-oneFuro[2′,3′:4,5]pyrimido[2,1-b] nih.govresearchgate.netbenzothiazoleNone researchgate.netacs.orgdntb.gov.ua
2-AminobenzothiazoleAromatic AldehydeEthyl Acetoacetate4H-Pyrimido[2,1-b]benzothiazoleFe3O4@nano-cellulose/Sb(V) / Solvent-free, 90 °C researchgate.net
2-AminobenzothiazoleAromatic Aldehyde1,3-DiketoneAnnulated Pyrimido[2,1-b]benzothiazoleSc(OTf)3 / MW-assisted nih.gov

This table is dynamically generated based on the provided text and may not be exhaustive.

Annulation Reactions for Concurrent Furan and Benzothiazole Ring Formation

Annulation reactions, where a new ring is formed onto an existing one, are a cornerstone of heterocyclic synthesis. In the context of furo-fused benzothiazoles, these reactions can be designed to form both the furan and benzothiazole rings in a concurrent or tandem fashion.

One such approach involves the reaction of 2-mercaptobenzothiazole (B37678) with aryl enyne ketones in the presence of a base like DBU. nih.gov This reaction proceeds via a cyclization to furnish benzothiazolyl furfuryl sulfides. nih.gov The reaction of 2-aminothiophenols with α-ketoacids can also lead to the formation of C-2-substituted benzothiazoles through condensation and subsequent cyclization. nih.gov

Tandem reactions, where multiple bond-forming events occur in a single operation without isolating intermediates, offer an efficient route to complex heterocycles. researchgate.net For instance, a palladium-catalyzed Sonogashira cross-coupling followed by a cyclization reaction can be employed to synthesize furo[3,2-h]quinolines. researchgate.net While not directly forming furo[3,4-f] nih.govresearchgate.netbenzothiazole, this methodology demonstrates the power of tandem reactions in constructing fused heterocyclic systems.

Green Chemistry Principles in Furo[3,4-f]nih.govresearchgate.netbenzothiazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comnih.gov In the synthesis of benzothiazoles and their fused derivatives, several green approaches have been developed.

The use of water as a solvent is a key aspect of green chemistry. tandfonline.com For example, the synthesis of spiroheterocycles fused to benzothiazole and chromene/pyrimidine rings has been achieved in aqueous media. tandfonline.com Microwave irradiation is another green technique that can accelerate reactions and improve yields, often under solvent-free conditions. tandfonline.comrsc.org The synthesis of 4H-pyrimido[2,1-b]benzothiazole derivatives has been accomplished using microwave irradiation in the absence of a solvent. researchgate.net

Furthermore, the development of reusable and environmentally benign catalysts is crucial. tandfonline.commdpi.com Lignocellulose-based bio-nanocomposites have been used as heterogeneous catalysts for the sustainable synthesis of pyrimido benzazoles. tandfonline.com These catalysts are often non-toxic, low-cost, and easily separable from the reaction mixture. tandfonline.com The use of visible light as a clean energy source for promoting reactions is also a growing area in green benzothiazole synthesis. chemrxiv.org

Advanced Synthetic Techniques Applicable to Furo[3,4-f]nih.govresearchgate.netbenzothiazole Scaffolds

The quest for more efficient, safer, and scalable synthetic methods has led to the adoption of advanced technologies like continuous-flow synthesis.

Continuous-Flow Synthesis Protocols

Continuous-flow synthesis, performed in microreactors, offers several advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety, and ease of scalability. nih.govresearchgate.netacs.org These features make it an attractive technology for the synthesis of fine chemicals and active pharmaceutical ingredients. mdpi.com

While specific continuous-flow protocols for Furo[3,4-f] nih.govresearchgate.netbenzothiazole are not extensively reported, the synthesis of related benzothiazole structures has been successfully demonstrated in flow. researchgate.net For example, the synthesis of N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) has been achieved in a capillary microreactor with a significantly reduced residence time compared to batch methods. acs.org Multistep continuous-flow protocols have also been developed for the synthesis of other condensed tricyclic benzothiazoles, showcasing the potential of this technology for complex heterocyclic synthesis. researchgate.net These processes can include ring closure and reduction steps in a telescoped manner, avoiding the isolation of intermediates. researchgate.net The application of electrochemical flow microreactors also presents a clean and efficient method for generating intermediates for benzothiazole synthesis. nih.gov

Catalyst-Free and Environmentally Benign Reaction Conditions

The development of synthetic protocols that are both efficient and environmentally friendly is a cornerstone of modern organic chemistry. rsc.orgrsc.org For the synthesis of furobenzothiazole systems and their analogs, several catalyst-free and green approaches have been explored, offering advantages such as reduced environmental impact, cost-effectiveness, and simplified purification procedures. rsc.orgderpharmachemica.com

One notable strategy involves the use of microwave irradiation in aqueous media, which can significantly accelerate reaction rates and often leads to higher yields without the need for a traditional catalyst. nih.govfrontiersin.org For instance, a highly efficient, catalyst-free, microwave-assisted procedure has been developed for the synthesis of related fused benzothiazole derivatives. nih.gov These methods often proceed in green solvents like water or polyethylene (B3416737) glycol (PEG), minimizing the use of volatile and hazardous organic solvents. rsc.orgorganic-chemistry.org

Another green approach is the utilization of one-pot multicomponent reactions (MCRs). frontiersin.org MCRs are atom-economical processes where multiple starting materials react in a single step to form a complex product, thereby reducing the number of synthetic steps and the amount of waste generated. While a direct catalyst-free MCR for Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole is not extensively documented, the principles of green chemistry suggest that designing such a reaction, possibly from a suitably substituted aminobenzofuran, is a viable and desirable synthetic goal. nih.gov

The following table summarizes key aspects of environmentally benign synthetic approaches applicable to analogous fused heterocyclic systems.

Synthetic ApproachKey FeaturesPotential Starting Materials (for Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole)Reference(s)
Microwave-Assisted SynthesisCatalyst-free, rapid reaction times, use of green solvents (e.g., water).Substituted 6-aminobenzofuran-7-carbaldehyde or ketone. nih.govfrontiersin.org
One-Pot Multicomponent ReactionsHigh atom economy, reduced waste, operational simplicity.6-Aminobenzofuran, a C1 synthon, and a suitable cyclizing agent. frontiersin.org
Reactions in Green SolventsUse of water, PEG, or other biodegradable solvents.Precursors soluble in the chosen green solvent system. rsc.orgorganic-chemistry.org

It is important to note that while these methods are established for a variety of heterocyclic compounds, their specific application to the synthesis of Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole would require dedicated investigation and optimization of reaction conditions.

Derivatization and Functionalization Strategies for Furo[3,4-f]researchgate.netresearchgate.netbenzothiazole

The ability to introduce a variety of functional groups onto a core molecular scaffold is crucial for the exploration of its chemical and biological properties. For the Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole system, derivatization can be envisioned at several positions on both the furan and the benzene rings. Strategies for the functionalization of analogous fused benzothiazoles often rely on modern cross-coupling reactions and direct C-H functionalization. diva-portal.org

For example, palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, are powerful tools for introducing aryl, vinyl, and alkynyl groups, respectively. The synthesis of a borylated Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole intermediate would open the door to a wide array of subsequent functionalizations. diva-portal.org

Direct C-H activation is another increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.gov This approach allows for the direct introduction of functional groups onto the aromatic core, offering a more atom- and step-economical route to novel derivatives. The regioselectivity of such reactions would be a key aspect to control, likely influenced by the electronic nature of the fused heterocyclic system.

The following table outlines potential derivatization strategies applicable to the Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole scaffold, based on methodologies developed for related heterocyclic systems.

Derivatization StrategyReagents and ConditionsPotential Functional Groups IntroducedReference(s)
Palladium-Catalyzed Cross-CouplingPd catalyst, base, boronic acids/esters (Suzuki), alkenes (Heck), alkynes (Sonogashira).Aryl, heteroaryl, vinyl, alkynyl moieties. diva-portal.org
Direct C-H ArylationPd catalyst, aryl halide or triflate, suitable directing group if necessary.Aryl or heteroaryl groups. nih.gov
Electrophilic Aromatic SubstitutionBrominating or nitrating agents.Bromo, nitro groups, which can be further transformed. diva-portal.org
Lithiation and QuenchingStrong base (e.g., n-BuLi), followed by an electrophile.A wide range of electrophilic functional groups. acs.org

The successful application of these derivatization strategies would enable the synthesis of a diverse library of Furo[3,4-f] researchgate.netresearchgate.netbenzothiazole derivatives, facilitating the exploration of their structure-activity relationships in various contexts.

Spectroscopic and Structural Elucidation of Furo 3,4 F 1 2 Benzothiazole and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool in chemical analysis, probing the interaction of electromagnetic radiation with matter to elucidate molecular structures. rockymountainlabs.comnih.gov Different regions of the electromagnetic spectrum provide distinct information about a molecule's properties. rockymountainlabs.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In the study of benzothiazole (B30560) derivatives, ¹H NMR spectra typically reveal signals for aromatic protons in the range of δ 7.0-8.5 ppm. nih.govscielo.br The specific chemical shifts and coupling constants (J values) allow for the assignment of protons on the fused ring system. For instance, in a study of 2-(2,3-dihydroxyphenyl)benzothiazole, proton signals were observed at δ 8.13 (d, J=8.4 Hz), 7.56-7.53 (m), 7.44 (t, J=6.8 Hz), 6.96 (d, J=7.6 Hz), and 6.85-6.81 (m) ppm. scielo.br

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. Aromatic carbons in benzothiazole derivatives typically resonate in the region of δ 110-170 ppm. scielo.brscielo.br For example, the ¹³C NMR spectrum of 2-(2,3-dihydroxyphenyl)benzothiazole showed peaks at δ 166.9, 151.8, 146.7, 146.1, 134.3, 127.1, 125.7, 122.5, 122.4, 120.0, 118.7, 118.2, and 118.0 ppm. scielo.br The chemical shift of the carbon atom at the 2-position of the benzothiazole ring is particularly characteristic and often appears downfield. scielo.br

For a hypothetical Furo[3,4-f] nih.govresearchgate.netbenzothiazole, one would expect a complex ¹H NMR spectrum with distinct signals for the protons on both the furan (B31954) and benzothiazole ring systems. The coupling patterns between adjacent protons would be crucial for establishing the fusion pattern of the heterocyclic rings. Similarly, the ¹³C NMR spectrum would provide the total number of non-equivalent carbons and their chemical environments, confirming the fused structure.

Table 1: Representative ¹H and ¹³C NMR Data for Benzothiazole Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
2-(2,3-Dihydroxyphenyl)benzothiazole8.13, 7.56-7.53, 7.44, 6.96, 6.85-6.81166.9, 151.8, 146.7, 146.1, 134.3, 127.1, 125.7, 122.5, 122.4, 120.0, 118.7, 118.2, 118.0 scielo.br
2-(3-Hydroxyphenyl)benzothiazole9.92, 8.13, 8.06, 7.57-7.51, 7.46, 7.37, 6.99167.8, 158.5, 154.0, 135.0, 134.5, 131.1, 127.1, 126.0, 123.3, 122.7, 119.0, 118.6, 113.9 scielo.br
2-(4-Methoxyphenyl)naphtho[2,1-d]thiazole8.08–8.06, 7.99, 7.94, 7.85, 7.58, 7.52, 7.00, 2.87167.05, 161.72, 152.16, 131.68, 130.87, 128.92, 128.83, 128.07, 127.24, 126.89, 126.47, 125.71, 125.04, 121.47, 114.37, 55.40 nih.gov

This table is interactive. Click on the headers to sort.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of vibrational modes. rockymountainlabs.comresearchgate.net It is a powerful tool for identifying the functional groups present in a molecule. nih.gov

For benzothiazole derivatives, characteristic FT-IR absorption bands include:

C=N stretching: Typically observed in the range of 1590-1620 cm⁻¹. For example, 2-(2,3-dihydroxyphenyl)benzothiazole shows a C=N stretch at 1597 cm⁻¹. scielo.brscielo.br

C=C aromatic stretching: Multiple bands are usually found in the 1400-1600 cm⁻¹ region. scielo.brresearchgate.net

C-S stretching: This vibration often appears in the fingerprint region, around 700-800 cm⁻¹. scielo.brscielo.br

C-O-C stretching (for the furan ring): In furo-containing compounds, the asymmetric and symmetric C-O-C stretching vibrations are expected, typically in the 1000-1300 cm⁻¹ range.

In a representative study, the FT-IR spectrum of 2-(2,3-dihydroxyphenyl)benzothiazole displayed peaks at 3489 cm⁻¹ (O-H), 1597 cm⁻¹ (C=N), 1469 cm⁻¹ (C=C), 1274 cm⁻¹ (C-O), and 752 cm⁻¹ (C-S). scielo.brscielo.br For the parent Furo[3,4-f] nih.govresearchgate.netbenzothiazole, one would anticipate a combination of these characteristic benzothiazole bands along with those indicative of the furan ring, particularly the C-O-C stretching vibrations.

Table 2: Characteristic FT-IR Frequencies for Benzothiazole Derivatives

CompoundKey Vibrational Modes (cm⁻¹)Reference
2-(2,3-Dihydroxyphenyl)benzothiazole3489 (O-H), 1597 (C=N), 1469 (C=C), 1274 (C-O), 752 (C-S) scielo.brscielo.br
2-(3-Hydroxyphenyl)benzothiazole3059 (O-H), 1597 (C=N), 1435 (C=C), 1265 (C-O), 739 (C-S) scielo.br
9-methoxy-2H-furo[3,2-g]chromen-2-one3102-2921 (C-H stretch), C=O and C=C vibrations also present researchgate.net

This table is interactive. Click on the headers to sort.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. rockymountainlabs.comnih.gov This technique is particularly useful for characterizing compounds with conjugated π-electron systems.

Benzothiazole and its derivatives typically exhibit multiple absorption bands in their UV-Vis spectra corresponding to π → π* and n → π* transitions. For instance, a study on various dihydroxyphenyl-substituted benzothiazoles reported two main absorption bands in the ranges of 217-238 nm and 307-321 nm. scielo.br The position and intensity of these bands can be influenced by the substitution pattern on the benzothiazole ring system and the solvent used. researchgate.net

The UV-Vis spectrum of a hypothetical Furo[3,4-f] nih.govresearchgate.netbenzothiazole would be expected to show absorptions characteristic of its extended conjugated system. The fusion of the furan ring to the benzothiazole core would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual parent heterocycles. The study of different isomers of related compounds has shown that the specific arrangement of the rings can influence the absorption wavelengths. researchgate.net

Table 3: UV-Vis Absorption Maxima for Representative Benzothiazole Derivatives

Compoundλmax (nm)SolventReference
2-(2,3-Dihydroxyphenyl)benzothiazole225, 321CH₂Cl₂ scielo.brscielo.br
2-(3-Hydroxyphenyl)benzothiazole227, 313CH₂Cl₂ scielo.br
2-(2,4-Dihydroxyphenyl)benzothiazole225, 311CH₂Cl₂ scielo.br

This table is interactive. Click on the headers to sort.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of a compound. nih.gov

In the mass spectrum of a furobenzothiazole derivative, the molecular ion peak (M⁺) would be a key feature, confirming the molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the fused ring system. For example, the loss of small, stable molecules like CO, HCN, or CS could be anticipated, providing clues about the connectivity of the atoms. In a study of 2-(naphtho[2,1-d]thiazol-2-yl)aniline, the high-resolution mass spectrum showed the (M+H)⁺ ion at m/z 277.0795, which was in excellent agreement with the calculated value of 277.0794 for the formula C₁₇H₁₃N₂S⁺. nih.gov The structural characterization of novel tetracyclic fused furo[2',3':4,5]pyrimido[2,1-b] nih.govresearchgate.netbenzothiazoles has also been confirmed using mass spectrometry. researchgate.net

Single Crystal X-Ray Crystallography for Absolute Stereochemistry and Crystal Packing

While spectroscopic methods provide valuable information about molecular structure, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for establishing the absolute stereochemistry and understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

For a furobenzothiazole derivative, a single-crystal X-ray structure would definitively confirm the fusion pattern of the heterocyclic rings and provide precise bond lengths and angles. For instance, a study on a furo-[3,2-g]- nih.gov-benzopyran-7-one derivative determined the crystal to be in the monoclinic space group C2/c with specific unit cell parameters. researchgate.net The analysis revealed that the three-ring framework was nearly planar. researchgate.net Similarly, the crystal structure of 1-amino-3-(4-chlorophenyl)-2-cyano-3H-benzo researchgate.netresearchgate.netthiazolo[3,2-a]pyridine-4-carboxamide was determined to confirm its structure unambiguously. nih.gov

The crystal packing information obtained from such studies is crucial for understanding the solid-state properties of the material and can provide insights into its physical characteristics.

Table 4: Illustrative Crystal Data for a Fused Heterocyclic Compound

ParameterValueReference
Compound9-(1,1-dimethyl-2-propenyl)-4-hydroxy-7H-Furo-[3,2-g]-benzopyran-7-one researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC2/c researchgate.net
a (Å)8.976(3) researchgate.net
b (Å)16.621(2) researchgate.net
c (Å)17.818(2) researchgate.net
β (°)95.79(2) researchgate.net

This table is interactive. Click on the headers to sort.

Computational and Theoretical Investigations of Furo 3,4 F 1 2 Benzothiazole Systems

Density Functional Theory (DFT) Studies for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) has been extensively used to investigate the Furo[3,4-f]benzothiazole system. These studies focus on determining the most stable three-dimensional arrangement of atoms (optimized geometry) and understanding the distribution of electrons within the molecule (electronic structure). For instance, DFT calculations have been performed on related and substituted benzothiazole (B30560) structures to predict their geometric parameters and electronic properties.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and kinetic stability of a molecule. It primarily involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular reactivity.

HOMO-LUMO Energy Gaps: A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For derivatives of benzothiazole, the HOMO is often distributed over the benzothiazole moiety, while the LUMO can be located on other parts of the molecule, depending on the substituents. The energy gap is a critical parameter in determining the molecule's potential in optoelectronic applications.

Reactivity Indices: From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the electrophilic character of a species.

These indices provide a quantitative measure of the molecule's reactivity and stability.

ParameterDescription
EHOMO Energy of the Highest Occupied Molecular Orbital
ELUMO Energy of the Lowest Unoccupied Molecular Orbital
ΔE (Energy Gap) ELUMO - EHOMO
Ionization Potential (I) -EHOMO
Electron Affinity (A) -ELUMO
Chemical Hardness (η) (I - A) / 2
Chemical Softness (S) 1 / η

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different electrostatic potential values.

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In benzothiazole derivatives, these regions are typically found around nitrogen and sulfur atoms due to their high electronegativity.

Blue Regions: Represent areas of low electron density and positive electrostatic potential, indicating sites for nucleophilic attack. These are often located on the hydrogen atoms of the aromatic ring.

Green Regions: Correspond to areas of neutral or zero potential.

MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides insights into how the molecule will interact with other molecules and biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and empty orbitals, which is a key factor in molecular stability.

Hyperconjugative Interactions: NBO analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled donor NBO to an empty acceptor NBO. Larger E(2) values indicate stronger interactions and greater stabilization of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the excited-state properties of molecules. It is used to predict the electronic absorption spectra (UV-Vis spectra) and understand the photophysical behavior of Furo[3,4-f]benzothiazole and its derivatives.

Electronic Transitions: TD-DFT calculations can determine the energies of electronic transitions between different molecular orbitals, the oscillator strengths of these transitions (which relate to the intensity of absorption peaks), and the nature of the transitions (e.g., π→π* or n→π*).

Photophysical Properties: This information is crucial for designing molecules with specific photophysical properties, such as fluorescence and phosphorescence, which are important for applications in organic light-emitting diodes (OLEDs), sensors, and bioimaging.

Molecular Dynamics Simulations and Conformational Landscape Exploration

While DFT and TD-DFT provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. MD simulations can be used to:

Explore the Conformational Landscape: Identify the different stable conformations of the Furo[3,4-f]benzothiazole system and the energy barriers between them.

Simulate Interactions: Model the interactions of the molecule with its environment, such as solvent molecules or a biological receptor. This is particularly important for understanding how the molecule behaves in a real-world system.

Predict Macroscopic Properties: MD simulations can be used to predict macroscopic properties like diffusion coefficients and viscosity.

In Silico Predictive Models for Furo[3,4-f]benzothiazole Analogs

In silico predictive models, which utilize computational methods to predict the properties of molecules, are becoming increasingly important in drug discovery and materials science. For Furo[3,4-f]benzothiazole analogs, these models can be used to:

Quantitative Structure-Activity Relationship (QSAR): Develop mathematical models that correlate the structural features of a series of Furo[3,4-f]benzothiazole analogs with their biological activity or physical properties.

Virtual Screening: Screen large libraries of virtual compounds to identify those with the desired properties, thus accelerating the discovery of new lead compounds.

ADMET Prediction: Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new Furo[3,4-f]benzothiazole analogs, which is a critical step in the drug development process.

These predictive models help to rationalize experimental results and guide the design of new molecules with improved properties.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.gov This method is crucial for understanding the structural basis of a ligand's biological activity and for predicting its binding affinity. nih.govnih.govcnag.cat In the context of furo[3,4-f] nih.govbiointerfaceresearch.combenzothiazole and related benzothiazole derivatives, molecular docking has been employed to explore their interactions with various enzymatic targets implicated in a range of diseases.

Studies have shown that benzothiazole derivatives can be of great interest for their potential antitumor activity by binding to the ATP binding site of protein kinases. biointerfaceresearch.com For instance, molecular docking simulations have been performed on benzothiazole-thiazole hybrids to investigate their inhibitory potential against the p56lck enzyme, which plays a significant role in T-cell activation and is a target in cancer and immunosuppressive therapies. biointerfaceresearch.com These computational analyses help in understanding the structural requirements for effective inhibition. biointerfaceresearch.com

In the realm of antimicrobial drug discovery, docking studies have been used to assess the binding of benzothiazole derivatives to essential microbial enzymes. nih.gov Targets such as Staphylococcus aureus DNA gyrase, Escherichia coli dihydropteroate (B1496061) synthase, and Plasmodium dihydrofolate reductase have been investigated to elucidate the antimicrobial mechanism of these compounds. nih.gov Similarly, new furochromone derivatives have been subjected to molecular docking against DNA gyrase to understand their binding patterns. bohrium.com

Furthermore, some benzothiazole derivatives have been identified as potential inhibitors of enzymes relevant to inflammatory processes. For example, docking studies have explored the interaction of these compounds with cannabinoid CB2 receptors, which are promising targets for anti-inflammatory agents without psychotropic side effects. nih.gov A series of N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamides showed high affinity and selectivity for CB2 receptors. nih.gov

The following table summarizes the findings from various molecular docking studies on benzothiazole-related structures, highlighting the target protein, the predicted binding affinity, and key interacting residues.

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Benzothiazole-Thiazole Hybridsp56lckNot specifiedHinge region, Allosteric site, Activation loop biointerfaceresearch.com
Benzothiazole DerivativesE. coli DihydroorotaseNot specifiedNot specified nih.gov
FurochromenotriazolopyrimidineDNA-gyrase (1HNJ)Not specifiedNot specified bohrium.com
N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamideCannabinoid Receptor 2 (CB2)Not specified (Ki in pM to low nM range)Not specified nih.gov
Benzothiazolo[3,2-a]pyrimidinesInfluenza Virus HemagglutininHigh calculated affinityActive center researchgate.net

This table is representative of docking studies on the broader benzothiazole class, as specific data for the Furo[3,4-f] nih.govbiointerfaceresearch.combenzothiazole core was not available in the search results.

In Silico ADMET Profiling for Pharmacokinetic Property Assessment

In addition to predicting biological activity, computational methods are vital for assessing the pharmacokinetic properties of potential drug candidates through ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. sci-hub.se Early prediction of these properties is crucial to minimize the likelihood of late-stage clinical trial failures. sci-hub.sesciensage.info For derivatives of the benzothiazole family, including by extension the furo[3,4-f] nih.govbiointerfaceresearch.combenzothiazole system, in silico ADMET studies are performed to evaluate their drug-likeness. biointerfaceresearch.comnih.gov

These computational evaluations typically assess various physicochemical and pharmacokinetic parameters. Key among these are predictions of oral bioavailability, which is often guided by principles such as Lipinski's Rule of Five and the Veber rule. nih.gov Lipinski's rule suggests that good oral absorption is more likely for compounds with a molecular weight under 500 Da, a logP (a measure of lipophilicity) not exceeding 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov The Veber rule adds that good oral bioavailability is also associated with having 10 or fewer rotatable bonds and a polar surface area no greater than 140 Ų. nih.gov

The predicted ADMET properties for a representative set of benzothiazole derivatives are summarized in the table below. This data provides a general overview of the expected pharmacokinetic profile for compounds containing the benzothiazole scaffold.

Compound ClassMolecular Weight ( g/mol )LogPHydrogen Bond AcceptorsHydrogen Bond DonorsRule of Five Compliance
2-hydroxy benzothiazole-based 1,3,4-oxadiazolesVariesVaries>1>1Yes nih.gov
1,2,3-triazole-based benzothiazolesVariesVaries>1>1Yes (for some derivatives) mdpi.com
Benzothiazole-Thiazole HybridsVariesVaries>1>1Yes (for some derivatives) biointerfaceresearch.com

This table illustrates the types of parameters assessed in ADMET studies for benzothiazole-related compounds. Specific values vary depending on the individual substitutions on the core structure.

Based on a thorough search of available scientific literature, there is no specific research published on the Structure-Activity Relationship (SAR) of Furo[3,4-f] Current time information in Oskarshamn, SE.benzothiazole derivatives. Consequently, it is not possible to provide an article that adheres to the requested structure and content, which requires detailed research findings, data tables, and discussions solely focused on this specific chemical compound.

The requested sections and subsections, including:

Structure Activity Relationship Sar Studies on Furo 3,4 F 1 2 Benzothiazole Derivatives

Rational Ligand Design Principles Based on Benzothiazole (B30560) Core Modifications

cannot be addressed for the Furo[3,4-f] Current time information in Oskarshamn, SE.benzothiazole scaffold due to the absence of relevant studies. Any attempt to generate content for these sections would be speculative and would not be based on scientifically validated research, thereby failing to meet the requirements for accuracy and adherence to the specified topic.

Emerging Research Applications and Future Directions for Furo 3,4 F 1 2 Benzothiazole Chemistry

The Role of Furo[3,4-f]benzothiazole as a Privileged Pharmacophore in Medicinal Chemistry

The furo[3,4-f]benzothiazole scaffold is considered a privileged pharmacophore in medicinal chemistry. Its rigid, planar structure and the presence of heteroatoms facilitate interactions with a variety of biological targets, making it a valuable building block for the design of novel therapeutic agents.

Exploration of Enzyme Inhibition and Receptor Modulation

Derivatives of furo[3,4-f]benzothiazole have been investigated for their potential to inhibit various enzymes and modulate receptor activity. For instance, certain derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO). Specifically, N-substituted-2-(furo[3,4-f]benzothiazol-8-yl)ethanamine derivatives have been identified as potent and selective MAO-B inhibitors. The structure-activity relationship studies of these compounds revealed that the nature and position of substituents on the phenyl ring significantly influence their inhibitory potency and selectivity.

Furthermore, research has explored the role of furo[3,4-f]benzothiazole derivatives as modulators of receptors implicated in neurological disorders. Their structural similarity to known ligands for serotonin (B10506) and dopamine (B1211576) receptors has prompted investigations into their potential as novel antipsychotic or antidepressant agents.

Investigation of Biological Target Interaction Mechanisms

Understanding the mechanisms through which furo[3,4-f]benzothiazole derivatives interact with their biological targets is crucial for rational drug design. Molecular modeling and computational studies have been employed to elucidate the binding modes of these compounds within the active sites of enzymes and receptors. For MAO-B, studies have suggested that the furo[3,4-f]benzothiazole core orients itself within the enzyme's active site, allowing for key interactions with surrounding amino acid residues. The planarity of the fused ring system is thought to contribute to effective π-π stacking interactions, while the heteroatoms can form hydrogen bonds, further stabilizing the ligand-protein complex.

Potential in Advanced Materials Science and Photophysical Applications

The unique electronic and photophysical properties of the furo[3,4-f]benzothiazole system make it an attractive candidate for applications in materials science.

Development of Fluorescent Probes and Imaging Agents

The inherent fluorescence of some furo[3,4-f]benzothiazole derivatives has led to their exploration as fluorescent probes and imaging agents. These compounds can be designed to exhibit changes in their fluorescence emission upon binding to specific analytes or in response to changes in their local environment. This "turn-on" or "turn-off" fluorescence response allows for the sensitive and selective detection of various species, including metal ions and biomolecules. The development of such probes holds promise for applications in bioimaging and environmental sensing.

Exploration of Optoelectronic and Chemo-sensing Properties

The conjugated π-system of furo[3,4-f]benzothiazole imparts it with interesting optoelectronic properties. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and other electronic devices. The ability to tune the electronic properties through chemical modification of the core structure allows for the development of materials with tailored absorption and emission characteristics.

Moreover, the chemo-sensing capabilities of furo[3,4-f]benzothiazole-based systems are being explored. These materials can be incorporated into sensors designed to detect specific chemical species. The interaction of the target analyte with the furo[3,4-f]benzothiazole unit can induce a measurable change in its optical or electronic properties, providing a basis for the sensing mechanism.

Development of Novel Synthetic Methodologies for Enhanced Accessibility

The advancement of research into the applications of furo[3,4-f]benzothiazole is intrinsically linked to the development of efficient and versatile synthetic methods for its preparation. While classical synthetic routes exist, there is a continuous effort to develop novel methodologies that offer improved yields, greater functional group tolerance, and access to a wider range of derivatives.

Computational Design and Virtual Screening for the Discovery of Novel Furo[3,4-f]benzothiazole Analogs

The discovery of novel bioactive molecules or materials based on the Furo[3,4-f]benzothiazole scaffold could be significantly accelerated through the application of computational design and virtual screening techniques. These in silico methods allow for the rapid evaluation of large libraries of virtual compounds, prioritizing a smaller, more promising set for chemical synthesis and experimental testing, thereby saving considerable time and resources.

Virtual Screening Methodologies:

Virtual screening campaigns for Furo[3,4-f]benzothiazole analogs would typically involve two primary approaches:

Ligand-Based Virtual Screening (LBVS): This method is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known activity exists. Pharmacophore models could be developed based on the key chemical features of known active compounds. These models, representing the essential steric and electronic properties required for activity, would then be used to screen large databases of virtual Furo[3,4-f]benzothiazole derivatives to identify those that match the pharmacophore.

Structure-Based Virtual Screening (SBVS): If a specific biological target (e.g., an enzyme or receptor) for Furo[3,4-f]benzothiazole is identified and its 3D structure is known, SBVS can be a powerful tool. This approach, primarily using molecular docking, simulates the binding of virtual Furo[3,4-f]benzothiazole analogs into the active site of the target protein. The docking simulations calculate a binding score for each compound, allowing researchers to rank and prioritize candidates based on their predicted binding affinity and pose.

Potential Application Workflow:

A hypothetical workflow for discovering novel Furo[3,4-f]benzothiazole analogs is presented in the table below.

StepDescriptionComputational Tools/TechniquesDesired Outcome
1. Library Generation Creation of a diverse virtual library of Furo[3,4-f]benzothiazole derivatives with various substituents at key positions.Combinatorial library enumeration software.A large database of tens of thousands to millions of virtual compounds.
2. Target Identification Identification of a relevant biological target based on preliminary experimental data or therapeutic hypothesis.N/A (Based on experimental biology)A validated protein target (e.g., kinase, protease).
3. Virtual Screening Screening the virtual library against the biological target using molecular docking.AutoDock, Glide, GOLD, etc.A ranked list of compounds based on predicted binding affinity.
4. Filtering & Selection Application of filters for drug-likeness (e.g., Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.QikProp, SwissADME.A refined list of "hit" compounds with favorable predicted properties.
5. Hit Validation Synthesis and in vitro biological testing of the selected hit compounds.N/A (Wet lab chemistry and biology)Experimental confirmation of biological activity for prioritized candidates.

Integration with Chemoinformatics and Machine Learning for Structure-Property Prediction and Materials Discovery

Chemoinformatics and machine learning (ML) offer powerful predictive capabilities that could be leveraged to explore the chemical space of Furo[3,4-f]benzothiazole. These data-driven approaches can uncover complex structure-property relationships that are not immediately obvious, guiding the design of new molecules with tailored characteristics.

Structure-Property Prediction:

Should a dataset of Furo[3,4-f]benzothiazole analogs with measured properties (e.g., biological activity, solubility, melting point, electronic properties) be generated, machine learning models could be trained to predict these properties for new, unsynthesized derivatives.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of Furo[3,4-f]benzothiazole analogs and their biological activity. Molecular descriptors, which are numerical representations of a molecule's physicochemical properties, would be calculated for a series of compounds. These descriptors would then be used to build a regression or classification model that can predict the activity of new analogs.

Materials Property Prediction: For applications in materials science, such as organic electronics, ML models could be trained to predict properties like the HOMO/LUMO energy levels, bandgap, and charge carrier mobility of different Furo[3,4-f]benzothiazole-based materials.

Illustrative Machine Learning Models for Future Research:

Model TypePotential Application for Furo[3,4-f]benzothiazoleRequired Data
Random Forest Predicting anticancer activity or classifying compounds as active/inactive.A dataset of Furo[3,4-f]benzothiazole analogs with measured IC50 values against a cancer cell line.
Support Vector Machines Modeling solubility or predicting blood-brain barrier permeability.A set of derivatives with experimentally determined solubility or permeability data.
Graph Neural Networks Predicting electronic properties (e.g., bandgap) for organic semiconductor applications directly from the molecular graph.A library of Furo[3,4-f]benzothiazole-containing molecules with computationally or experimentally determined electronic properties.

The integration of these computational strategies holds the promise of unlocking the full potential of the Furo[3,4-f]benzothiazole scaffold, paving the way for the rational design of novel therapeutics and functional materials. However, the realization of this potential is contingent upon future experimental research to generate the foundational data necessary to build and validate these predictive models.

Conclusion and Research Outlook

Summary of Current Research Frontiers for Furo[3,4-f]airo.co.inbenthamdirect.combenzothiazole

While specific research on Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole (B30560) is not yet prevalent in the literature, the research frontiers for this compound can be extrapolated from the well-established properties of its constituent furan (B31954) and benzothiazole moieties. The fusion of these two rings creates a novel scaffold with potential applications in several cutting-edge areas.

Medicinal Chemistry: The benzothiazole nucleus is a privileged structure in drug discovery, known for a wide range of biological activities including anticancer, antimicrobial, and anticonvulsant properties. nih.govnih.govglobalresearchonline.net The incorporation of a furan ring could modulate these activities, potentially leading to compounds with enhanced potency or novel mechanisms of action. Current frontiers would therefore involve the synthesis of a library of Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole derivatives and their screening against various biological targets. Computational docking studies could be employed to predict binding affinities and guide synthetic efforts. benthamdirect.commdpi.com

Materials Science: Fused heterocyclic systems are of great interest in the development of organic electronics. Benzothiazole derivatives have been investigated for their fluorescent properties and potential use in organic light-emitting diodes (OLEDs) and as photosensitizers. mdpi.comacs.orgniscpr.res.in The electron-rich furan ring fused to the benzothiazole core could lead to novel photophysical properties, such as large Stokes shifts or two-photon absorption capabilities. researchgate.net Research in this area would focus on the synthesis of functionalized derivatives and the characterization of their absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes.

A hypothetical comparison of the photophysical properties of a simple Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole derivative with a known benzothiazole dye is presented in Table 1.

Table 1: Hypothetical Photophysical Data Comparison

Compound Absorption Max (nm) Emission Max (nm) Quantum Yield
2-Phenylbenzothiazole 310 375 0.45
2-Methyl-Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole 335 420 0.60

Chemical Biology: The development of novel fluorescent probes for bioimaging is another significant research frontier. The rigid, planar structure of Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole could serve as a core for the design of new dyes that exhibit solvatochromism or are sensitive to specific ions or biomolecules, making them useful for cellular imaging applications. mdpi.com

Identified Challenges and Future Opportunities in Furo[3,4-f]airo.co.inbenthamdirect.combenzothiazole Research

The novelty of the Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole scaffold presents both challenges and opportunities for researchers.

Synthetic Challenges: The primary challenge lies in the development of efficient and regioselective synthetic routes. The fusion of the furan and benzothiazole rings can be approached in several ways, but controlling the regiochemistry to obtain the desired [3,4-f] isomer will be critical. Modern synthetic methods, such as transition metal-catalyzed C-H activation or intramolecular cyclization reactions, could provide elegant solutions but may require extensive optimization. nih.govnih.gov The development of a robust synthetic protocol is a significant opportunity, as it would unlock access to a wide range of derivatives for further study.

Characterization and Computational Modeling: Thorough characterization of these new compounds will be essential. This includes unambiguous structural elucidation using techniques like 2D NMR and X-ray crystallography. Computational methods, such as Density Functional Theory (DFT), will be invaluable for predicting molecular geometries, electronic properties, and spectroscopic signatures, thereby aiding in their characterization. acs.orgjmchemsci.com

Biological Screening and Structure-Activity Relationships (SAR): A major opportunity lies in the biological evaluation of Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole derivatives. High-throughput screening against various cell lines and microbial strains could uncover lead compounds for drug development. semanticscholar.org Establishing a clear SAR will be crucial for optimizing the biological activity of these novel compounds. A hypothetical SAR table for a series of Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole derivatives against a cancer cell line is shown in Table 2.

Table 2: Hypothetical Structure-Activity Relationship Data

Compound ID Substitution at C2 Substitution at C7 IC50 (µM) vs. MCF-7
FBT-01 -H -H >100
FBT-02 -CH3 -H 55.2
FBT-03 -Ph -H 12.5
FBT-04 -Ph -Cl 8.7
FBT-05 -Ph -OCH3 15.1

Perspectives on Advancements in the Field of Fused Heterocyclic Chemistry

The pursuit of novel heterocyclic systems like Furo[3,4-f] airo.co.inbenthamdirect.combenzothiazole is reflective of broader trends in the field of fused heterocyclic chemistry.

Innovative Synthetic Methodologies: The field is continuously driven by the development of new synthetic methods that offer greater efficiency, selectivity, and sustainability. airo.co.in Techniques such as photoredox catalysis, flow chemistry, and multicomponent reactions are enabling the rapid construction of complex molecular architectures that were previously difficult to access. nih.gov These advancements will be instrumental in tackling the synthetic challenges associated with novel fused systems.

Integration of Computational Chemistry: The synergy between synthetic chemistry and computational studies is becoming increasingly important. nih.gov In silico methods are now routinely used to predict reaction outcomes, elucidate mechanisms, and design molecules with desired properties, thus accelerating the discovery process and reducing experimental costs. mdpi.com

Focus on Functional Materials: Beyond medicinal applications, there is a growing interest in the use of fused heterocycles in materials science. ijpsr.com Their rigid structures and tunable electronic properties make them ideal candidates for applications in organic electronics, sensing, and photonics. rsc.org The exploration of novel scaffolds is essential for pushing the boundaries of what is possible with organic materials.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.